1-Cyclopropyl-4,4-dimethoxybutane-1,3-dione
CAS No.:
Cat. No.: VC18282854
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O4 |
|---|---|
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | 1-cyclopropyl-4,4-dimethoxybutane-1,3-dione |
| Standard InChI | InChI=1S/C9H14O4/c1-12-9(13-2)8(11)5-7(10)6-3-4-6/h6,9H,3-5H2,1-2H3 |
| Standard InChI Key | ATIXBMOZXBHNKX-UHFFFAOYSA-N |
| Canonical SMILES | COC(C(=O)CC(=O)C1CC1)OC |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 1-cyclopropyl-4,4-dimethoxybutane-1,3-dione is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol. Its IUPAC name reflects the presence of a cyclopropyl ring attached to the first carbon of a butane chain, two methoxy (-OCH₃) groups at the 4-position, and two ketone groups at the 1- and 3-positions. The canonical SMILES representation is COC1(CC(=O)C(C2CC2)=O)COC, illustrating the spatial arrangement of substituents .
Key Structural Features:
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Cyclopropyl Group: Introduces ring strain and influences electronic properties, potentially enhancing reactivity in cycloaddition or ring-opening reactions.
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Methoxy Substituents: Electron-donating groups that may stabilize intermediates in nucleophilic reactions or modulate solubility .
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Diketone Motif: The 1,3-dione system enables keto-enol tautomerism, facilitating coordination with metal ions or participation in conjugate addition reactions .
Synthetic Routes and Optimization
While no explicit synthesis protocols for 1-cyclopropyl-4,4-dimethoxybutane-1,3-dione are documented, analogous compounds suggest viable pathways:
Hypothetical Synthesis Pathways:
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Friedel-Crafts Acylation:
Reaction of cyclopropanecarbonyl chloride with dimethoxybutane-diol under Lewis acid catalysis (e.g., AlCl₃) could yield the diketone after oxidation. -
Cross-Coupling Strategies:
Palladium-catalyzed coupling of cyclopropylboronic acid with a pre-functionalized dimethoxybutanedione precursor .
Challenges:
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Steric hindrance from the cyclopropyl group may reduce reaction efficiency.
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Methoxy groups require protection/deprotection steps to prevent undesired side reactions .
Physicochemical Properties
Predicted properties derived from computational models and analogs include:
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | ~245–250°C (est.) | EPI Suite™ |
| Density | 1.22 ± 0.1 g/cm³ | Group Contribution |
| LogP (Octanol-Water) | 1.38 | XLogP3 |
| Water Solubility | 3.2 g/L (25°C) | AQUAFAC |
The methoxy groups enhance hydrophilicity compared to non-oxygenated analogs like 1-cyclopropyl-4,4-dimethylpentane-1,3-dione (LogP = 2.15) .
Reactivity and Functionalization
The compound’s diketone and methoxy groups enable diverse transformations:
Keto-Enol Tautomerism
The 1,3-dione system exists in equilibrium with its enol form, which can participate in:
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Metal Chelation: Formation of stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), relevant to catalysis or medicinal chemistry.
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Electrophilic Substitution: Enolate intermediates react with alkyl halides or acylating agents .
Methoxy Group Reactivity
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Demethylation: Strong acids (e.g., HBr/AcOH) convert methoxy to hydroxyl groups, enabling further derivatization .
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Nucleophilic Aromatic Substitution: In aromatic analogs, methoxy groups direct electrophiles to specific positions .
Industrial and Synthetic Applications
Organic Synthesis
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Heterocycle Construction: The diketone serves as a precursor for pyrrolo[2,1-α]isoquinolines via redox-annulation reactions .
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Ligand Design: Chelating ability makes it useful in asymmetric catalysis .
Material Science
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Coordination Polymers: Metal-diketone complexes form porous frameworks for gas storage or separation.
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
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